Acetic acid, trichloro-, 3-hexenyl ester

Description

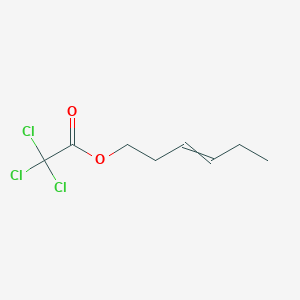

Acetic acid, trichloro-, 3-hexenyl ester (IUPAC name: 3-hexenyl trichloroacetate) is an ester derived from trichloroacetic acid (Cl₃CCOOH) and (Z)- or (E)-3-hexenol. The compound features a trichloroacetyl group bonded to an unsaturated 3-hexenyl chain. This structure imparts unique chemical and physical properties, including volatility and reactivity influenced by the electron-withdrawing trichloromethyl group .

Properties

CAS No. |

114607-28-2 |

|---|---|

Molecular Formula |

C8H11Cl3O2 |

Molecular Weight |

245.5 g/mol |

IUPAC Name |

hex-3-enyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8H11Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h3-4H,2,5-6H2,1H3 |

InChI Key |

HIHSJHFAKCBBNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCOC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Acetic Acid/Anhydride Mixtures

The production of trichloroacetyl chloride, a critical precursor, follows a chlorination process involving glacial acetic acid and acetic anhydride. A mixture containing 15–75% glacial acetic acid and 25–85% acetic anhydride is chlorinated at 70–170°C until the reaction product contains ≥90% trichloroacetic acid or its acyl chloride derivative.

Reaction Conditions:

- Stage 1 (Monochloro Formation): Chlorination begins at 70–120°C with a chlorine flow rate of 40 parts/hour until ~30% monochloroacetic acid forms.

- Stage 2 (Dichloro/Trichloro Formation): Temperature is elevated to 120–170°C , reducing chlorine flow to 5–25 parts/hour to minimize free chlorine emissions.

- Completion Criterion: Chlorination halts when hydrolyzed samples yield a crystallizing point >51°C, indicating ≥90% trichloroacetic acid content.

Example Workflow (Patent US2613220A):

A 542:28 mixture of glacial acetic acid and acetic anhydride chlorinated for 120 hours produced a reaction product with 90% trichloroacetic acid and a crystallizing point of 51.3°C .

Esterification with 3-Hexenol

Trichloroacetyl chloride reacts with 3-hexenol under basic conditions to form the target ester. This method mirrors the synthesis of phenylacetic acid esters described in EP0098058B1 , where trichloroethane derivatives undergo nucleophilic substitution with alcohols.

Procedure:

- Base Activation: Potassium hydroxide (KOH) is dissolved in anhydrous alcohol (e.g., butanol) to generate alkoxide ions.

- Alkylation: Trichloroacetyl chloride is added dropwise to the alkoxide solution at 35–115°C , with exothermic heating controlled via cooling.

- Reflux and Isolation: The mixture is refluxed for 6–24 hours , followed by acidification, organic layer separation, and solvent evaporation.

Optimization Insights:

- Catalyst Loading: Excess KOH (1.5–2.0 eq.) ensures complete deprotonation of 3-hexenol, mitigating side reactions.

- Temperature Control: Maintaining 68–115°C prevents isomerization of the 3-hexenyl group.

Direct Esterification of Trichloroacetic Acid

Acid-Catalyzed Fischer Esterification

Trichloroacetic acid reacts directly with 3-hexenol in the presence of sulfuric acid or p-toluenesulfonic acid. This method avoids acyl chloride handling but requires azeotropic water removal.

Conditions:

- Molar Ratio: 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation.

- Solvent: Toluene or xylene facilitates water separation via Dean-Stark trap.

- Yield: ~60–75% after 8–12 hours at 110–130°C .

Limitations:

- Lower efficiency compared to acyl chloride routes due to equilibrium constraints.

- Risk of alcohol dehydration at elevated temperatures.

Industrial-Scale Production and Purification

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trichloro-, 3-hexenyl ester can undergo several types of chemical reactions, including:

Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Trichloroacetic acid and 3-hexenol.

Reduction: Trichloroethanol and 3-hexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, trichloro-, 3-hexenyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetyl group into molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of ester hydrolysis and metabolism.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

Industry: Utilized in the production of fragrances and flavorings due to its distinctive odor.

Mechanism of Action

The mechanism of action of acetic acid, trichloro-, 3-hexenyl ester primarily involves its hydrolysis to trichloroacetic acid and 3-hexenol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The resulting trichloroacetic acid can further participate in various biochemical pathways, including protein modification and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound differs from other trichloroacetate esters in its unsaturated aliphatic chain (3-hexenyl group). Key analogs include:

Physicochemical Properties

- Volatility : The 3-hexenyl ester’s volatility is intermediate between methyl (BP: 167°C) and heptyl (>250°C) analogs. The double bond in the 3-hexenyl group may lower boiling point compared to saturated hexyl esters due to reduced van der Waals interactions .

- Solubility : Trichloroacetate esters are generally immiscible in water but soluble in organic solvents. The 3-hexenyl ester’s unsaturated chain may slightly improve solubility in polar aprotic solvents (e.g., acetone) .

- Reactivity : The trichloroacetyl group is highly electrophilic, facilitating nucleophilic substitution. The allylic double bond in the 3-hexenyl ester could enhance susceptibility to oxidation or polymerization .

Stability and Hydrolysis

- Hydrolysis: Trichloroacetate esters undergo base-catalyzed hydrolysis faster than their non-halogenated counterparts. The 3-hexenyl ester’s hydrolysis rate is expected to exceed that of benzyl or heptyl esters due to reduced steric hindrance .

- Thermal Stability : Decomposition at high temperatures may release trichloroacetic acid, a strong irritant. This risk is mitigated in long-chain esters like heptyl trichloroacetate .

Research Findings and Gaps

- Synthesis : Most trichloroacetate esters are synthesized via acid-catalyzed esterification. The 3-hexenyl ester’s synthesis would require controlled conditions to preserve the double bond’s configuration .

- Toxicity: Limited data exist for the 3-hexenyl ester, but related compounds (e.g., methyl ester) are classified as irritants (UN 2533). Structural analogs with unsaturated chains show higher dermal absorption risks .

- Ecological Impact : Trichloroacetate esters are persistent in soil and water. The 3-hexenyl ester’s degradation pathway remains unstudied but may involve microbial cleavage of the double bond .

Q & A

Basic: What are the recommended methods for synthesizing acetic acid, trichloro-, 3-hexenyl ester in a laboratory setting?

Answer:

The synthesis typically involves esterification of trichloroacetic acid (TCA) with 3-hexenol. Two primary approaches are:

- Direct Esterification: React TCA with 3-hexenol using a catalyst (e.g., sulfuric acid) under reflux. However, the electron-withdrawing trichloro group reduces TCA's reactivity, necessitating prolonged heating or higher catalyst loads .

- Acyl Chloride Route: Convert TCA to trichloroacetyl chloride using chlorodehydrating agents (e.g., PCl₃, SOCl₂), then react with 3-hexenol. This method avoids equilibrium limitations and offers higher yields .

Key Consideration: Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester C=O stretch (~1740 cm⁻¹) .

Basic: How can the structure of this compound be confirmed using spectroscopic techniques?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Molecular ion [M]⁺ at m/z 253–255 (Cl isotope pattern) and fragmentation peaks for CCl₃⁺ (m/z 117) and 3-hexenyl moiety (m/z 82) .

- IR Spectroscopy: Ester C=O (~1740 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Basic: What are the key stability considerations for storing this compound under laboratory conditions?

Answer:

- Hydrolysis Risk: The electron-deficient trichloro group increases susceptibility to hydrolysis. Store under anhydrous conditions (desiccator, molecular sieves) and avoid exposure to moisture .

- Light Sensitivity: UV light may degrade the ester or induce isomerization of the 3-hexenyl group. Use amber glassware and store in the dark .

- Temperature: Decomposition occurs above 100°C. Refrigerate (4°C) for long-term stability .

Advanced: How does the stereochemistry of the 3-hexenyl group influence the chemical reactivity of this compound?

Answer:

The cis (Z) and trans (E) isomers of the 3-hexenyl group exhibit distinct reactivity:

- Hydrolysis Rates: Cis isomers hydrolyze faster due to steric strain near the ester carbonyl, enhancing nucleophilic attack .

- Catalytic Hydrogenation: Trans isomers react more readily in hydrogenation due to planar alignment of double bonds with catalysts .

- GC-MS Separation: Use chiral columns (e.g., β-cyclodextrin) to resolve isomers, critical for enantioselective studies .

Advanced: What are the challenges in quantifying this compound in complex mixtures using gas chromatography-mass spectrometry (GC-MS)?

Answer:

- Matrix Interference: Co-elution with other esters or chlorinated compounds. Use selective ion monitoring (SIM) for Cl isotope clusters (m/z 35/37) .

- Thermal Decomposition: Degradation in the GC inlet (>200°C). Optimize injector temperature (150–180°C) and split ratio .

- Isomer Discrimination: Cis/trans isomers require high-resolution columns (e.g., DB-WAX) for baseline separation .

Solution: Validate with deuterated internal standards (e.g., d₃-TCA ester) to correct for losses .

Advanced: What mechanistic pathways are involved in the hydrolysis of this compound under acidic and basic conditions?

Answer:

- Acidic Hydrolysis (H₃O⁺):

Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The trichloro group stabilizes the tetrahedral intermediate, accelerating cleavage . - Basic Hydrolysis (OH⁻):

Saponification proceeds via a nucleophilic acyl substitution. The electron-withdrawing Cl₃C– group polarizes the carbonyl, lowering the activation energy. However, steric hindrance from the 3-hexenyl chain may slow kinetics .

Experimental Validation: Monitor pH-dependent rate constants using HPLC or conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.